2,6-Dibromo-p-xylene
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Overview
Description
2,6-Dibromo-p-xylene is a solid compound with a molecular weight of 263.96 . Its IUPAC name is 1,3-dibromo-2,5-dimethylbenzene . It is stored at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of 2,6-Dibromo-p-xylene involves bromination of p-xylene using approximately stoichiometric amounts of bromine and a hydrated iron-containing bromination catalyst . This process yields high amounts of 2,6-Dibromo-p-xylene with minimal contamination of other dibromo isomers, tribromo-p-xylene, or other by-products .Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-p-xylene has been studied extensively using theoretical approaches . The vibrational energy distribution, bond lengths, bond angles, and dihedral angles of the compound have been analyzed after optimization with GAUSSIAN 09 software .Chemical Reactions Analysis
The chemical reactivity and stability of 2,6-Dibromo-p-xylene have been observed to show increasing stability and decreasing reactivity . The compound is the best electron acceptor (the best electrophile) among its isomers . The substituted halogen increases the value of the bond angles, but the effect is reduced as the size of the halogen increases .Physical And Chemical Properties Analysis
2,6-Dibromo-p-xylene is a solid compound with a molecular weight of 263.96 . The compound is stored at a temperature between 2-8°C and is shipped at room temperature .Scientific Research Applications
- Functionalization : By introducing ester groups via transesterification, researchers can modify the properties of these polymers. Variants include liquid crystalline, photoswitchable, water-soluble, and cycloaddition-compatible derivatives .
- Example : It has been used in the preparation of dinuclear half-titanocenes with meta- and ortho-xylene bridges. These metallocenes exhibit interesting coordination chemistry and may find applications in catalysis or materials science .
- Polyamine Synthesis : It participates in polycondensation reactions with aniline and α,α’-dianilino-p-xylene to form N-phenylated polyamines .
Polymer Chemistry and Functionalized Parylenes
Metallocenes and Coordination Chemistry
Pharmaceutical and Agrochemical Intermediates
Liquid Crystal Materials
Mechanism of Action
Target of Action
2,6-Dibromo-p-xylene is primarily used as a building block in the synthesis of various compounds . Its primary targets are the molecules it reacts with during these synthesis processes. For instance, it can react with aniline and α, α′-dianilino-p-xylene in the synthesis of N-Phenylated polyamine .
Mode of Action
The compound interacts with its targets through chemical reactions. For example, in the synthesis of N-Phenylated polyamine, 2,6-Dibromo-p-xylene undergoes a polycondensation reaction with aniline and α, α′-dianilino-p-xylene . The bromine atoms in the compound are highly reactive, allowing it to form new bonds with other molecules.
Biochemical Pathways
The exact biochemical pathways affected by 2,6-Dibromo-p-xylene depend on the specific reactions it is involved in. In the synthesis of polycarbonates, for instance, it participates in the formation of carbonate linkages . The compound’s reactivity allows it to influence various biochemical pathways depending on the context of its use.
Result of Action
The result of 2,6-Dibromo-p-xylene’s action is the formation of new compounds through chemical reactions. For example, it can contribute to the synthesis of N-Phenylated polyamine and polycarbonates . The exact molecular and cellular effects would depend on the specific compounds it helps synthesize and their subsequent interactions within a biological system.
Action Environment
The action, efficacy, and stability of 2,6-Dibromo-p-xylene are influenced by various environmental factors. These include the temperature, pH, and the presence of other chemicals in its environment. For instance, the synthesis of polycarbonates involving 2,6-Dibromo-p-xylene requires specific conditions, including the presence of potassium naphthalene and cyclic carbonates .
Safety and Hazards
2,6-Dibromo-p-xylene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), targeting the respiratory system . It is advised to avoid breathing dust, avoid contact with eyes, skin, and clothing, and not to ingest the compound . In case of contact, immediate medical attention is required .
Future Directions
2,6-Dibromo-p-xylene can be used as a building block to synthesize phthalazinone derivatives, which are reported as potent inhibitors of phosphodiesterase 4 . It can also be used to synthesize N-phenylated polyamine via a polycondensation reaction with aniline and α, α′-dianilino-p-xylene . These potential applications suggest promising future directions for the use of 2,6-Dibromo-p-xylene in the synthesis of important compounds.
properties
IUPAC Name |
1,3-dibromo-2,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZNGNLJRXZVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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